

Quantitative Profile of T-26c

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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The core quantitative data for **T-26c**, including its potency, selectivity, and basic chemical properties, are consolidated in the following table.

Property	Value	Details / Assay Conditions
IC ₅₀ (MMP-13)	6.9 pM [1] [2] / 6.75 pM [3] [4]	Cell-free assay of human MMP-13 catalytic domain [1] [3] [2].
Selectivity	>2,600-fold	Selectivity over other related metalloenzymes (e.g., MMP-1, MMP-7, MMP-9, MMP-14, TACE) [1] [3] [4].
Molecular Weight	479.51 g/mol [1] [3] [4]	Molecular Formula: C ₂₄ H ₂₁ N ₃ O ₆ S [1] [3] [4]
CAS Number	869296-13-9 [1] [3] [4]	

Experimental Data & Protocols

T-26c has been validated in both biochemical and more complex biological systems. The key experimental findings and detailed methodologies are provided below.

In Vitro and Ex Vivo Efficacy

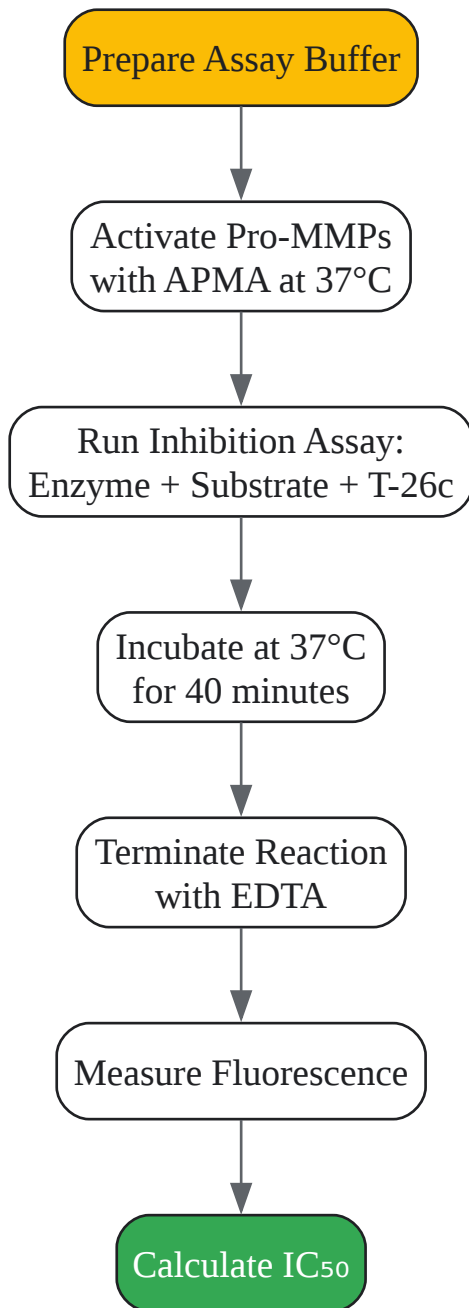
- **Collagen Degradation Assay:** In a bovine nasal cartilage explant model stimulated with IL-1 β and oncostatin M, **T-26c** significantly inhibited collagen breakdown, showing **87.4% inhibition at a concentration of 0.1 μ M** [3] [4].
- **Crystallographic Validation:** The mechanism of action is structurally confirmed, with the probe-target interaction detailed in the **Protein Data Bank (PDB) entry 3WV1** [2].

Detailed Experimental Protocol: Kinase Assay

The following methodology for determining the IC₅₀ value was adapted from the search results [3] [4]:

- **Buffer Preparation:** The MMP assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.
- **Enzyme Activation:** Pro-MMPs were activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) in the assay buffer at **37 °C for 2 hours** (for MMP-1, 2, 7, 8, 10, 13) or **18 hours** (for MMP-3 and 9).
- **Inhibition Assay:** The inhibition assays were performed in a buffer containing the activated enzymes and a fluorescent peptide substrate (**Cy3-PLGLK(Cy5Q)AR-NH₂** for MMPs) in the presence of various concentrations of **T-26c**.
- **Reaction Termination & Measurement:** After incubation at **37 °C for 40 minutes**, the reaction was terminated by adding EDTA (pH 8.0). The increase in fluorescence was measured using a spectrofluorimeter.
- **Data Calculation:** Enzyme activity (%) was calculated as: $[(X - C) / (T - C)] * 100$, where:
 - X = fluorescence count with inhibitor
 - T = fluorescence count without inhibitor (total activity)
 - C = fluorescence count with EDTA (background) IC₅₀ values were subsequently determined using iterative fitting.

The workflow of this assay is summarized in the following diagram:



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In Vivo Pharmacokinetics

In guinea pigs, oral administration of a disodium salt formulation of **T-26c** improved pharmacokinetic parameters compared to the free acid form [3] [4]:

- **Disodium Salt Formulation:** AUC = 8357 ng·h/mL, C_{max} = 1445 ng/mL.

- **Free Acid T-26c:** AUC = 6478 ng·h/mL, C_{max} = 911 ng/mL. The compound was reported to be well-absorbed across tested species at an oral dose of 10–20 mg/kg [3] [4].

Application Note: Understanding IC₅₀

For your research context, it is valuable to note that the **IC₅₀ (Half Maximal Inhibitory Concentration)** is a critical parameter used to evaluate a compound's potency. It represents the concentration at which a substance achieves a **50% inhibition** of a specific biological or biochemical function [5]. The exceptionally low picomolar (pM) IC₅₀ of **T-26c** against MMP-13 indicates very high potency.

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